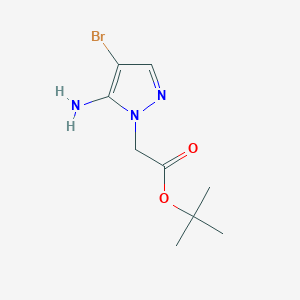![molecular formula C17H15F3N2O3 B2782576 Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1209347-26-1](/img/structure/B2782576.png)
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate, also known as BECTP, is a novel compound with a variety of potential applications in biochemistry and pharmacology. It is a small molecule that is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, but with an additional trifluoromethyl group. The compound has been studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, BECTP has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated compounds. Its trifluoromethyl group is pivotal in C–F bond activation, which is essential for creating complex molecules with unique properties .
Medicinal Chemistry
In the realm of medicinal chemistry, the compound’s derivatives are explored for their potential biological activities. Indole derivatives, which share structural similarities, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industrial Chemistry
The benzyl group in this compound is often used as a protecting group in various synthetic pathways. Its selective removal, or debenzylation, is a critical step in the synthesis of complex molecules, making it an important reagent in industrial chemistry applications .
Agricultural Research
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate may find applications in agricultural research due to its structural relation to trifluoromethylpyridines. These derivatives are commonly used in the protection of crops and the development of new agrochemicals .
Environmental Science
The compound’s derivatives, particularly those containing the trifluoromethyl group, are significant in environmental science. They are used in the synthesis of agrochemicals and pharmaceuticals that can impact environmental safety and pest control .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reference material for various analytical techniques. Its well-defined structure and properties make it suitable for method development and calibration purposes.
Biochemistry
While direct applications in biochemistry are not explicitly detailed in the available literature, compounds with similar structural features are often used as building blocks for bioactive molecules. These can be instrumental in studying biochemical pathways and developing biochemical assays .
Pharmaceutical Development
The compound’s role in pharmaceutical development is linked to its use as an intermediate in the synthesis of more complex molecules. Its derivatives are being investigated for their therapeutic potential in various diseases, including infectious and chronic conditions .
Propriétés
IUPAC Name |
benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-21-15(23)13-8-12(17(18,19)20)9-14(22-13)16(24)25-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQVLHNSPPYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


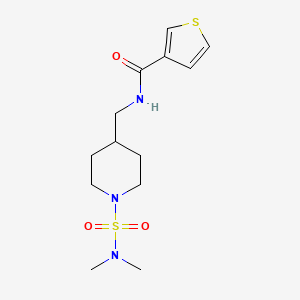
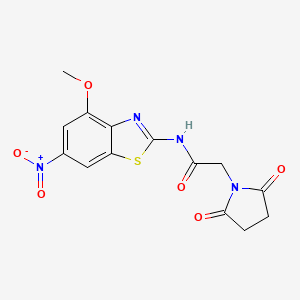

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

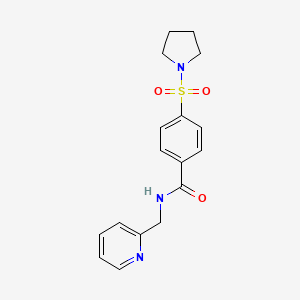
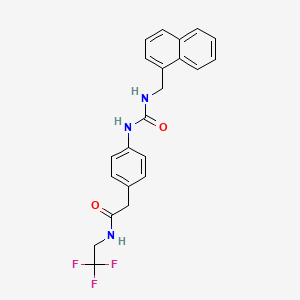
![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

